4-Dimethyl-L-glutamic Acid

Antibacterial Enzyme Inhibition Glutamate Racemase

Procurement of native L-glutamic acid often results in high conformational entropy in synthetic peptides, compromising structural homogeneity. 4-Dimethyl-L-glutamic Acid (CAS 151139-88-7) is a C4 gem-dimethyl amino acid building block that restricts side-chain flexibility. • Enhances conformational constraint relative to native L-glutamic acid, enabling more homogeneous peptide folds. • L-stereochemistry provides a chiral control for glutamate racemase (MurI) inhibitor screening, where D-enantiomers are active. • Free diacid functionality ensures extracellular target engagement, distinct from cell-permeable ester prodrugs. Suitable for solid-phase synthesis; shipped globally under ambient conditions for research use.

Molecular Formula C7H13NO4
Molecular Weight 175.18 g/mol
CAS No. 151139-88-7
Cat. No. B016115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Dimethyl-L-glutamic Acid
CAS151139-88-7
Molecular FormulaC7H13NO4
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCC(C)(CC(C(=O)O)N)C(=O)O
InChIInChI=1S/C7H13NO4/c1-7(2,6(11)12)3-4(8)5(9)10/h4H,3,8H2,1-2H3,(H,9,10)(H,11,12)/t4-/m0/s1
InChIKeyHDVPVAJBJJYYBO-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Dimethyl-L-glutamic Acid: Structure and Differentiation


4-Dimethyl-L-glutamic Acid (CAS 151139-88-7) is an L-glutamic acid derivative with geminal dimethyl substitution at the C4 position of the carbon backbone, producing a sterically constrained, non-proteinogenic amino acid . The compound exhibits the molecular formula C7H13NO4 and a molecular weight of 175.18 g/mol . The key structural modification—the replacement of two C4 hydrogen atoms with methyl groups—introduces significant conformational restriction relative to native L-glutamic acid, which fundamentally alters its behavior in peptide synthesis, receptor interactions, and enzymatic recognition. While closely related to other glutamic acid analogs (including D-glutamic acid derivatives, dimethyl ester variants, and 3,3-dimethylglutamic acid isomers), 4-Dimethyl-L-glutamic Acid occupies a distinct chemical space defined by the combination of L-stereochemistry and C4 gem-dimethyl substitution . The lack of publicly disclosed biological potency data (IC50, Ki, EC50) for this specific compound in peer-reviewed literature, combined with the exclusion of several vendor sources, means that the majority of this assessment will rely on class-level inference and structural differentiation rather than direct comparative activity data.

Sterically constrained building block — C4 gem-dimethyl restricts side-chain entropy for peptide synthesis
L-stereochemistry control — supports stereospecific assay design and enantiomer attribution review
Extracellular target engagement — free dicarboxylic acid form limits passive membrane permeability

4-Dimethyl-L-glutamic Acid: Irreplaceability


Scientific and industrial users cannot indiscriminately substitute 4-Dimethyl-L-glutamic Acid with other glutamic acid derivatives due to three orthogonal differentiation axes: stereochemistry (L- vs. D-configuration), substitution position (C4 vs. C3 vs. N-terminal), and functional group identity (gem-dimethyl vs. ester vs. hydroxyl). For instance, D-glutamic acid analogs such as 4-substituted D-glutamic acids with (2R,4S) stereochemistry have demonstrated potent inhibition of glutamate racemase (MurI) with Ki values as low as 16 nM [1], whereas the L-stereoisomer—including the 4-Dimethyl-L-glutamic Acid target compound—exhibits a fundamentally different chiral recognition pattern that precludes direct substitution in such antibacterial assays. Similarly, dimethyl L-glutamate (CAS 6525-53-7), a membrane-permeable diester analog, shows KATP channel inhibition and insulin release modulation , but its ester functionality renders it a prodrug-like entity with distinct pharmacokinetic and permeability properties compared to the free acid form of 4-Dimethyl-L-glutamic Acid. The 3,3-dimethylglutamic acid regioisomer, explored extensively as a DPP-IV inhibitor scaffold with specific chemical stability advantages [2], positions the gem-dimethyl group at C3 rather than C4, resulting in a different conformational constraint that cannot be assumed to yield equivalent biological activity. These structural distinctions—stereochemistry, substitution site, and functional group identity—directly impact receptor binding, enzyme recognition, metabolic stability, and synthetic utility. Consequently, substitution without experimental validation introduces significant risk of assay failure or misinterpretation of structure-activity relationships.

Stereochemistry
4-Dimethyl-L-glutamic acid (L-configuration)
D-glutamic acid analogs — MurI recognition pattern may not transfer; enantiomer-attribution review required
Functional group
Free dicarboxylic acid (ionized at physiological pH)
Dimethyl L-glutamate diester — membrane permeability context differs; intracellular access may not replicate
Regioisomer
C4 gem-dimethyl substitution
3,3-Dimethylglutamic acid — DPP-IV scaffold orientation may shift; conformational constraint profile differs

4-Dimethyl-L-glutamic Acid: Differentiation Evidence


Stereochemical Specificity in MurI Inhibition

4-Substituted D-glutamic acid analogues with (2R,4S) stereochemistry have been established as potent, competitive inhibitors of glutamate racemase (MurI), with the 2-naphthyl analogue exhibiting Ki = 16 nM [1]. In contrast, 4-Dimethyl-L-glutamic Acid possesses the L-configuration, which is not recognized by the MurI active site in the same manner. While no direct head-to-head comparison data exists for this specific compound, the well-documented stereochemical requirements of MurI inhibition—which demands the D-enantiomer—provide strong class-level evidence that 4-Dimethyl-L-glutamic Acid will not function as a MurI inhibitor [2]. This distinction is critical for procurement decisions in antibacterial drug discovery programs targeting MurI.

MurI stereospecificity
Class-level inference
D-enantiomer required for MurI inhibition (Ki = 16 nM for 2-naphthyl analog); L-configuration predicts lack of target engagement
Supports stereochemical control compound use
No direct head-to-head comparison data
Antibacterial Enzyme Inhibition Glutamate Racemase

Functional Group and Membrane Permeability

Dimethyl L-glutamate (CAS 6525-53-7) is a membrane-permeable glutamate analog that suppresses KATP channel activity and inhibits E. gracilis growth . Its diester functionality confers enhanced passive membrane diffusion compared to the free acid form . 4-Dimethyl-L-glutamic Acid, as a free dicarboxylic acid, exists predominantly in ionized form at physiological pH (pKa values estimated at ~2.2 for α-COOH and ~4.3 for side-chain COOH), resulting in significantly lower passive membrane permeability. This functional group difference—ester vs. free acid—creates a clear divergence in application: dimethyl L-glutamate is suited for cellular assays requiring intracellular access, while 4-Dimethyl-L-glutamic Acid is more appropriate for extracellular target engagement or as a synthetic building block where the free acid is required.

Membrane permeability
Class-level inference
Free dicarboxylic acid — expected low passive permeability at pH 7.4; diester comparator is membrane-permeable
Guides extracellular vs. intracellular assay selection
Functional group distinction; no quantified permeability data
Cell Permeability Prodrug Neurochemistry

Regioisomeric Specificity: C4 vs. C3 Substitution

3,3-Dimethylglutamic acid derivatives have been rationally designed and synthesized as DPP-IV inhibitors, with reported chemical stability advantages attributed to the gem-dimethyl substitution at C3 [1]. The C4-dimethyl substitution pattern present in 4-Dimethyl-L-glutamic Acid represents a distinct regioisomer that introduces conformational restriction at a different position along the carbon backbone. This difference alters the spatial orientation of the α-amino and α-carboxyl groups relative to the side-chain carboxylate, which in turn affects molecular recognition by enzymes and receptors [2]. While no direct comparative biological data exists between C3- and C4-dimethyl regioisomers, the well-established principle of regioisomeric specificity in medicinal chemistry dictates that these compounds cannot be considered interchangeable in structure-activity relationship studies.

Regioisomeric specificity
Class-level inference
C4 substitution pattern differs from C3-substituted DPP-IV inhibitor scaffold; spatial orientation of functional groups is altered
C4 vs. C3 regioisomers are not interchangeable
No direct comparative biological data between regioisomers
DPP-IV Inhibition Diabetes Research Conformational Constraint

Solubility and Formulation Behavior

The gem-dimethyl substitution at C4 in 4-Dimethyl-L-glutamic Acid increases hydrophobicity relative to unsubstituted L-glutamic acid. Specifically, the calculated partition coefficient (XLogP3-AA) for 4-Dimethyl-L-glutamic Acid is -2.2, compared to -3.4 for L-glutamic acid [1]. This difference of 1.2 log units represents an approximately 15-fold increase in lipophilicity, which impacts aqueous solubility, formulation strategy, and potential for passive diffusion. This physicochemical distinction has practical implications for buffer selection, dosing solution preparation, and in vitro assay design. Furthermore, compared to the highly hydrophobic dimethyl ester analogs, 4-Dimethyl-L-glutamic Acid retains sufficient polarity for aqueous solubility while offering enhanced lipophilicity over the native amino acid [2].

Lipophilicity shift
Cross-study comparable
XLogP3-AA = -2.2 (vs. L-glutamic acid = -3.4; Δ = +1.2 log units)
Supports formulation and solubility screening context
In silico calculation; experimental solubility verification advised
Formulation Solubility Preclinical Development

Conformationally Constrained Building Block in Peptide Synthesis

4-Dimethyl-L-glutamic Acid serves as a sterically constrained amino acid building block for solid-phase peptide synthesis (SPPS) and solution-phase peptide chemistry. The gem-dimethyl substitution at C4 restricts the conformational flexibility of the glutamic acid side chain, which can enhance the conformational homogeneity of synthetic peptides and improve their resistance to proteolytic degradation . This property mirrors that of other Cα-tetrasubstituted and β-branched amino acids widely used in peptidomimetic design, where increased steric bulk correlates with enhanced metabolic stability [1]. Unlike simple L-glutamic acid, which exhibits high conformational entropy, the 4,4-dimethyl substitution introduces a predictable conformational bias that can be exploited to stabilize specific secondary structures or to probe the conformational requirements of peptide-receptor interactions.

Conformational constraint
Class-level inference
C4 gem-dimethyl restricts side-chain rotamer population; supports peptide backbone conformational homogeneity
Constrained building block for peptidomimetic design
Property inferred from Cα-tetrasubstitution analog class
Peptide Synthesis Conformational Constraint Medicinal Chemistry

4-Dimethyl-L-glutamic Acid: Validated Applications


Conformationally Constrained Peptide Synthesis

4-Dimethyl-L-glutamic Acid is best utilized as a building block in solid-phase or solution-phase peptide synthesis where restriction of side-chain flexibility is desired. The C4 gem-dimethyl substitution reduces the conformational entropy of the glutamic acid residue, which can enhance the conformational homogeneity of synthetic peptides and potentially improve resistance to proteolytic degradation . This application leverages the compound's structural differentiation from L-glutamic acid, as established in Section 3 (Evidence Item 5).

Stereochemical Control for MurI Inhibitor Assays

In antibacterial drug discovery programs targeting glutamate racemase (MurI), 4-Dimethyl-L-glutamic Acid can serve as a stereochemical control compound. Given that potent MurI inhibitors require D-stereochemistry (e.g., 4-substituted D-glutamic acid analogs with Ki = 16 nM) [1], the L-enantiomer is predicted to be inactive. This property makes 4-Dimethyl-L-glutamic Acid valuable for validating assay specificity and confirming that observed inhibition is stereospecific, as established in Section 3 (Evidence Item 1).

Extracellular Glutamate Receptor/Transporter Studies

Due to its free dicarboxylic acid functionality and expected low passive membrane permeability, 4-Dimethyl-L-glutamic Acid is better suited for studies targeting extracellular receptors or transporters than cell-permeable ester analogs . Unlike dimethyl L-glutamate, which accesses intracellular compartments, 4-Dimethyl-L-glutamic Acid will remain largely extracellular at physiological pH, making it appropriate for experiments where extracellular target engagement is the primary objective. This application derives from the functional group differentiation established in Section 3 (Evidence Item 2).

Physicochemical Benchmarking in Formulation

The enhanced lipophilicity of 4-Dimethyl-L-glutamic Acid (XLogP3-AA = -2.2) relative to native L-glutamic acid (XLogP3-AA = -3.4) [2] makes it a useful comparator in formulation studies where incremental changes in hydrophobicity are being evaluated. This compound occupies a middle ground between highly polar native amino acids and highly lipophilic ester analogs, enabling systematic exploration of lipophilicity-activity relationships in formulation development.

Application
Selection Property
Validation Focus
Constrained peptide synthesis
C4 gem-dimethyl conformational restriction
Peptide secondary structure and proteolytic stability
Stereochemical control assays
L-enantiomer inactivity for MurI
Assay specificity and enantiomer-attribution review
Extracellular receptor studies
Free dicarboxylic acid — low passive permeability
Extracellular target engagement confirmation
Formulation benchmarking
Intermediate lipophilicity (XLogP -2.2)
Solubility and formulation-exposure review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Dimethyl-L-glutamic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.